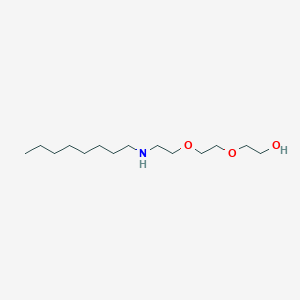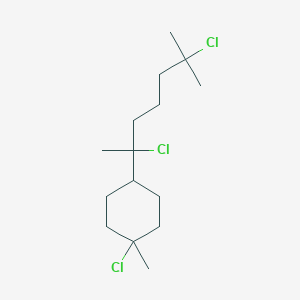![molecular formula C18H21N B14338784 4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine CAS No. 106291-48-9](/img/structure/B14338784.png)
4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a butenylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction between a biphenyl derivative and an appropriate amine precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is carried out in a solvent such as ethanol or water under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: N-bromosuccinimide (NBS)
Major Products Formed
Oxidation: Corresponding oxidized biphenyl derivatives
Reduction: Reduced amine derivatives
Substitution: Brominated biphenyl derivatives
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler biphenyl derivative with similar structural features but lacking the amine group.
4-Aminobiphenyl: Contains an amino group attached to the biphenyl structure, similar to the amine moiety in 4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine is unique due to its combination of a biphenyl group with a butenylamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
106291-48-9 |
|---|---|
Fórmula molecular |
C18H21N |
Peso molecular |
251.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(4-phenylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C18H21N/c1-19(2)15-7-6-8-16-11-13-18(14-12-16)17-9-4-3-5-10-17/h3-6,8-14H,7,15H2,1-2H3 |
Clave InChI |
WVSJAGMOSWHORK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC=CC1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


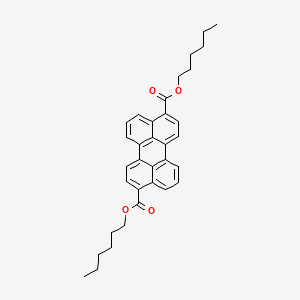
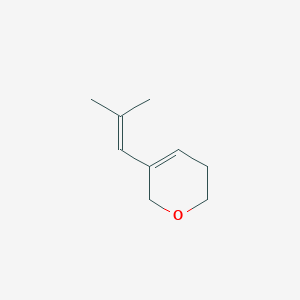
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
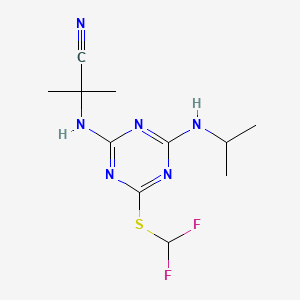
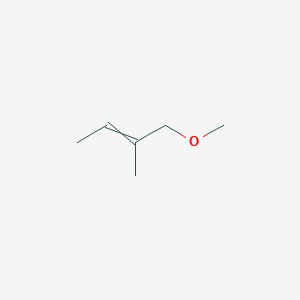
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
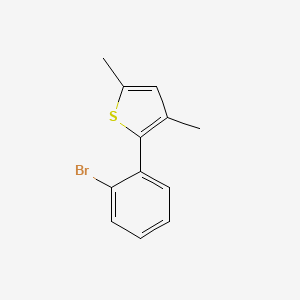
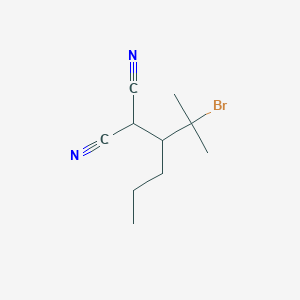
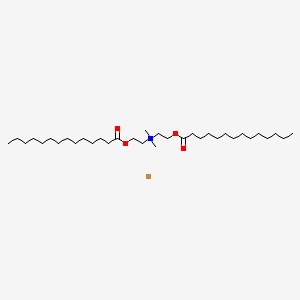

![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)
